2,3-Difluoro-6-(trifluoromethoxy)phenol
Description
2,3-Difluoro-6-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy (-OCF₃) group at the 6-position. Its molecular formula is C₇H₃F₅O₂, with a molecular weight of 238.10 g/mol (calculated).
Fluorinated phenols are of significant interest due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules . The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects and resistance to enzymatic degradation, making it a valuable substituent in drug design .
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWIVWSHDVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the use of trifluoromethoxylation reagents, which introduce the trifluoromethoxy group into the phenol ring . The reaction conditions typically involve the use of a photoredox catalyst such as Ru(bpy)32 and visible light irradiation . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organofluorine compounds.
Chemical Reactions Analysis
2,3-Difluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organometallic reagents for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2,3-Difluoro-6-(trifluoromethoxy)phenol is utilized as a building block in the synthesis of more complex organofluorine compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form quinones or other derivatives.
- Reduction : Capable of being reduced to hydroquinones.
- Substitution Reactions : The phenolic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.
- Coupling Reactions : Participates in coupling reactions such as Suzuki–Miyaura coupling, which involves organoboron reagents and palladium catalysts.
Biology
In biological research, this compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor or pharmaceutical agent. The presence of fluorine atoms enhances binding affinity to molecular targets, increasing potency and selectivity. It has been noted for its potential applications in drug development due to improved pharmacokinetic properties.
Medicine
The compound's unique properties make it a candidate for developing fluorine-containing drugs. Its lipophilicity can enhance the bioavailability of pharmaceuticals. Research indicates that it may exhibit activity against certain pathogens and cancer cell lines, highlighting its potential therapeutic applications .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials with enhanced stability and resistance to degradation. This makes it valuable in sectors such as agrochemicals and materials science.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting that compounds with similar structures could be effective against bacterial infections.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| DFT | 32 | Staphylococcus aureus |
| DFT | 64 | Escherichia coli |
Antiparasitic Activity
Research has shown that derivatives of this compound exhibit antiparasitic properties. In vivo studies demonstrated effective reduction of parasite loads in infected models, indicating potential for treating diseases like schistosomiasis.
Cytotoxic Effects
In vitro studies on cancer cell lines revealed selective cytotoxicity of fluorinated phenols, particularly against MCF-7 breast cancer cells. The fluorinated structure contributes to its ability to interfere with cellular signaling pathways essential for cancer cell survival.
Mechanism of Action
The mechanism by which 2,3-Difluoro-6-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity . The trifluoromethoxy group also contributes to the compound’s lipophilicity, which can improve its ability to cross biological membranes and reach its targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 2,3-Difluoro-6-(trifluoromethoxy)phenol with analogous fluorinated phenols:
Key Observations:
- Halogen vs. Trifluoromethoxy: Bromine at the 5-position (2,3-Difluoro-5-Bromophenol) increases molecular weight and polarizability, favoring electrophilic substitution, whereas -OCF₃ enhances metabolic stability .
- Methyl vs. Trifluoromethoxy: The methyl group in (2,3-Difluoro-6-methylphenyl)methanol offers less electron withdrawal than -OCF₃, resulting in higher hydrophilicity due to the -CH₂OH moiety .
Biological Activity
2,3-Difluoro-6-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the 6 position of the phenolic ring. This specific arrangement enhances its lipophilicity and binding affinity to biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of fluorine atoms increases the compound's potency and selectivity for these molecular targets. It has been shown to act as an enzyme inhibitor, which is crucial in various therapeutic contexts, including anti-cancer and anti-inflammatory applications.
1. Antimicrobial Activity
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that fluorinated phenols can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL against various pathogens .
2. Anticancer Potential
Fluorinated compounds are often evaluated for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related fluorinated derivatives have shown promising results, indicating potential efficacy against breast and pancreatic cancer cell lines .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as topoisomerase I, which is crucial in DNA replication processes. Similar compounds have shown IC50 values in the low micromolar range, suggesting a strong potential for this compound as an enzyme inhibitor .
Case Studies
Several studies have explored the biological effects of related fluorinated compounds:
- Study on Topoisomerase I Inhibition: A study reported that a structurally similar compound exhibited potent inhibition of E. coli topoisomerase I with an IC50 value of 1.95 µM .
- Antimicrobial Activity Study: Another research highlighted that certain fluorinated phenols demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ceftriaxone .
Comparative Analysis
The biological activity of this compound can be compared with other fluorinated compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Difluoro and trifluoromethoxy groups | Potential enzyme inhibitor |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | Additional fluorine atoms | Enhanced chemical reactivity |
| 2,6-Difluoro-3-methylphenol | Lacks trifluoromethoxy group | Reduced lipophilicity |
| 2,3,6-Trifluorophenol | Fewer fluorine atoms | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
